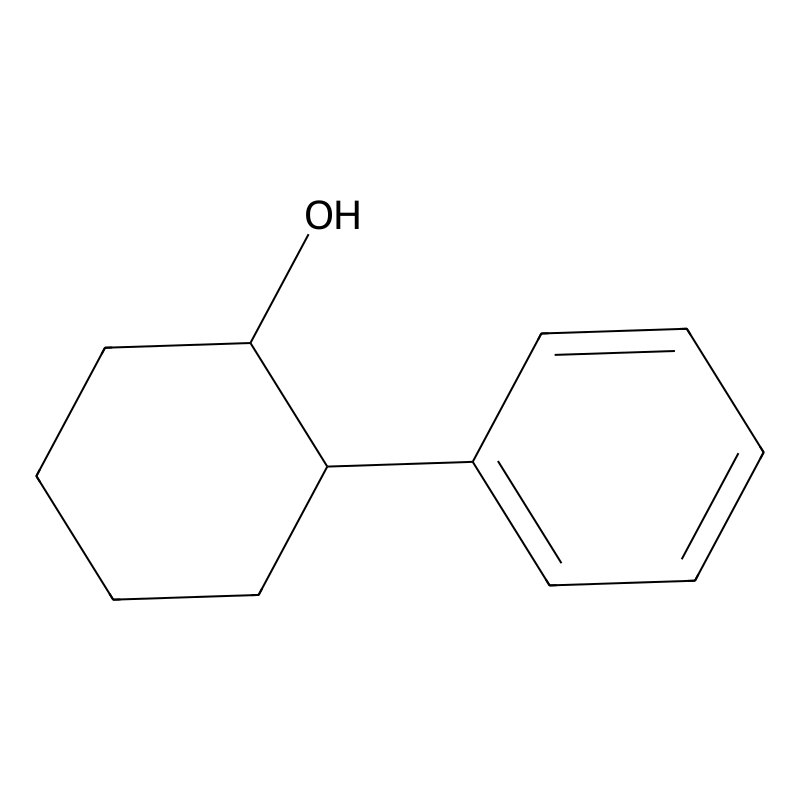

2-Phenylcyclohexanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chiral Precursor

2-PCH exists in two enantiomeric forms, meaning they are mirror images of each other and cannot be superimposed. These forms, designated as (R)- and (S)-2-phenylcyclohexanol, are crucial precursors for the synthesis of various chiral molecules (). Chiral molecules play a vital role in biological processes and drug development, as their specific shapes determine how they interact with other molecules.

The scientific research around 2-PCH focuses on developing efficient methods for synthesizing its enantiopure forms. Several techniques are employed, including Sharpless asymmetric dihydroxylation (AD) and enzymatic resolutions (). These methods allow researchers to obtain specific enantiomers of 2-PCH, which can then be further transformed into a wide range of chiral target molecules.

2-Phenylcyclohexanol is an organic compound with the molecular formula . It exists in two enantiomeric forms, commonly referred to as trans-2-phenylcyclohexanol and cis-2-phenylcyclohexanol. The compound is notable for its use as a chiral auxiliary in organic synthesis, aiding in the production of enantiomerically pure compounds. The structure consists of a cyclohexane ring substituted at one position by a phenyl group and at another by a hydroxyl group, which contributes to its unique properties and reactivity .

2-Phenylcyclohexanol does not possess any inherent biological activity. Its mechanism of action lies in its ability to influence the stereochemical outcome of organic reactions. During a reaction, the bulky phenyl group of the auxiliary interacts with the reacting molecules, creating a preferential environment for the formation of one enantiomer. This selectivity arises from differences in steric interactions between the reactants and the two enantiomeric forms of the auxiliary.

While specific data on the toxicity of 2-Phenylcyclohexanol is limited, it is generally recommended to handle laboratory chemicals with appropriate safety precautions. This includes wearing gloves, eye protection, and working in a well-ventilated fume hood.

Here are some general safety considerations for organic compounds:

- Potential for flammability: Organic compounds with a high carbon content can be flammable. It is advisable to consult safety data sheets (SDS) for specific information on flammability hazards.

- Irritating or corrosive properties: Some organic compounds can irritate or corrode skin and eyes. Refer to SDS for specific precautions.

- Dehydration: Both cis and trans forms can undergo dehydration to yield phenylcyclohexene, often influenced by the stereochemistry of the starting material .

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on reaction conditions.

- Esterification: The alcohol can react with acids to form esters, which are useful in further synthetic applications.

These reactions highlight the compound's versatility in synthetic organic chemistry .

The biological activity of 2-phenylcyclohexanol has been explored primarily in terms of its potential as a chiral auxiliary. Its enantiomers have shown varying degrees of efficacy in catalyzing asymmetric reactions, making them valuable in pharmaceutical synthesis. Additionally, some studies suggest that derivatives of 2-phenylcyclohexanol exhibit antimicrobial properties, although more research is needed to fully understand their biological implications .

Several methods exist for synthesizing 2-phenylcyclohexanol:

- Direct Addition: A common method involves the addition of phenylmagnesium bromide to cyclohexene oxide, yielding racemic 2-phenylcyclohexanol .

- Asymmetric Synthesis: Enantiomerically pure forms can be obtained through asymmetric syntheses such as:

- Resolution Techniques: Diastereomeric salt formation and enzymatic hydrolysis are also employed to separate the enantiomers effectively .

2-Phenylcyclohexanol is primarily utilized as a chiral auxiliary in organic synthesis. Its ability to facilitate the production of enantiomerically pure compounds makes it valuable in the pharmaceutical industry. Additionally, it serves as a precursor for various chemical syntheses and can be used in the development of fragrances and flavoring agents due to its pleasant odor profile .

Interaction studies involving 2-phenylcyclohexanol focus on its role in asymmetric synthesis and its interactions with various reagents and catalysts. Research has shown that its enantiomers can influence reaction pathways differently, affecting yield and selectivity in synthetic processes. These studies are crucial for optimizing reaction conditions in the synthesis of complex molecules .

Several compounds share structural similarities with 2-phenylcyclohexanol. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Phenylcyclohexene | Cyclohexene with a phenyl group | Used as a precursor for synthesizing cycloalkanols |

| 8-Phenylmenthol | Menthol derivative with a phenyl group | Exhibits different biological activities |

| 1,2-Cyclohexanediol | Dihydroxy derivative of cyclohexane | Important for studying stereochemical properties |

| Cyclohexanol | Simple cycloalkanol | Lacks the phenyl substitution, affecting reactivity |

The uniqueness of 2-phenylcyclohexanol lies in its specific stereochemistry and ability to act as an effective chiral auxiliary, which distinguishes it from other similar compounds .

The synthesis of 2-phenylcyclohexanol through classical methodologies encompasses several well-established synthetic approaches that have been developed over decades of organic chemistry research. These traditional methods provide the foundation for understanding the chemical transformations leading to this important cyclohexanol derivative.

The most prominent classical approach involves the Grignard reaction of phenylmagnesium bromide with cyclohexene oxide, which proceeds through nucleophilic ring opening to afford the desired product [1]. This method typically yields 61-68% of racemic product, making it suitable for large-scale preparation when enantioselectivity is not a primary concern. The reaction mechanism involves the nucleophilic attack of the phenyl Grignard reagent on the least substituted carbon of the epoxide ring, followed by protonation to generate the secondary alcohol functionality.

Another fundamental classical route employs the reduction of 2-phenylcyclohexanone as the key transformation [2]. This approach demonstrates exceptional yields ranging from 95-99%, with the stereochemical outcome being dependent on the specific reduction methodology employed. Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation systems, each providing different levels of diastereoselectivity and reaction conditions.

Direct phenylation of cyclohexanol represents a more challenging classical approach, typically providing yields of 40-55% with limited stereoselectivity [3]. This method requires harsh reaction conditions and often results in complex product mixtures, making it less attractive for synthetic applications compared to other classical methods.

The oxidation-reduction sequence starting from cyclohexene oxide provides moderate yields of 70-85% with reasonable stereoselectivity [4]. This approach involves the initial oxidative functionalization followed by selective reduction steps to achieve the desired substitution pattern.

Stereoselective Synthesis of Trans-2-Phenylcyclohexanol

The development of stereoselective synthetic methodologies for trans-2-phenylcyclohexanol has been driven by the importance of this compound as a chiral auxiliary in asymmetric organic synthesis. These advanced approaches enable the preparation of enantiomerically enriched material with high selectivity and efficiency.

The Sharpless Asymmetric Dihydroxylation methodology represents a landmark achievement in stereoselective synthesis [4] [5] [6]. This approach utilizes 1-phenylcyclohexene as the starting material and employs osmium tetroxide in combination with chiral quinuclidine ligands (AD-mix-α or AD-mix-β) to achieve enantioselective dihydroxylation. The resulting vicinal diol undergoes selective reduction of the primary hydroxyl group using Raney nickel to afford the desired trans-2-phenylcyclohexanol with enantiomeric excess values exceeding 90%. The reaction proceeds under mild conditions (0-25°C) and provides yields of 70-85%, making it an attractive method for laboratory-scale synthesis.

The Whitesell lipase resolution methodology has emerged as a highly effective enzymatic approach for obtaining enantiomerically pure trans-2-phenylcyclohexanol [7] [1]. This method employs Pseudomonas fluorescens lipase to catalyze the selective hydrolysis of racemic trans-2-phenylcyclohexyl chloroacetate. The enzyme demonstrates remarkable selectivity, hydrolyzing the ester bond of the (-)-enantiomer while leaving the (+)-enantiomer intact. The resulting products can be separated by fractional crystallization, with each enantiomer obtained in 45-50% yield and greater than 95% enantiomeric excess. This enzymatic resolution operates under mild conditions at room temperature and has been successfully scaled for preparative applications.

Enzymatic resolution using Lipase PS.30 provides an alternative biocatalytic approach that operates through kinetic acetylation reactions [1]. This method demonstrates excellent enantioselectivity (>95% enantiomeric excess) and can be performed on a preparative scale. The reaction conditions involve temperatures of 40-50°C and provide each enantiomer in 40-45% yield, making it a practical method for obtaining optically active material.

Catalytic Asymmetric Hydrogenation Approaches

Catalytic asymmetric hydrogenation represents the most advanced and efficient methodology for the stereoselective synthesis of 2-phenylcyclohexanol derivatives. These methods employ sophisticated chiral catalyst systems to achieve exceptional levels of both enantioselectivity and diastereoselectivity.

The ruthenium-based SDP (spiro diphosphine) catalyst systems have demonstrated outstanding performance in the asymmetric hydrogenation of 2-phenylcyclohexanone [2]. The catalyst RuCl₂[(S)-Xyl-SDP][(R,R)-DPEN] operates under mild conditions (room temperature, 50 atm hydrogen pressure) in isopropanol solvent with tert-butoxide base. This system achieves remarkable results with substrate-to-catalyst ratios of 2000:1, providing complete conversion (>99%) and exceptional enantioselectivity (99% enantiomeric excess) within 6-12 hours. The diastereoselectivity strongly favors the cis-configuration with ratios exceeding 95:5.

Comparative studies of different SDP ligand systems reveal the influence of steric and electronic factors on catalyst performance [2]. The RuCl₂[(S)-SDP][(R,R)-DPEN] system provides identical selectivity (99% enantiomeric excess) with comparable efficiency, while the tolyl-substituted variant RuCl₂[(S)-Tol-SDP][(R,R)-DPEN] shows slightly reduced enantioselectivity (98% enantiomeric excess) but maintains excellent diastereoselectivity.

The effect of alkali metal cations on reaction kinetics has been systematically investigated, revealing that potassium tert-butoxide provides superior reaction rates compared to sodium or lithium analogs [2]. This cation effect significantly influences the overall efficiency of the hydrogenation process, with potassium-based systems achieving complete conversion in shorter reaction times.

Alternative ruthenium-BINAP catalyst systems, such as RuCl₂[(R)-BINAP][(R,R)-DPEN], provide good but slightly reduced selectivity (95% enantiomeric excess) with moderate diastereoselectivity (90:10 cis:trans ratio) [8]. These systems typically require higher substrate-to-catalyst ratios (5000:1) and longer reaction times (12-24 hours) to achieve optimal conversion.

Resolution Techniques for Enantiomer Separation

The separation of enantiomers of 2-phenylcyclohexanol requires specialized techniques that exploit subtle differences in physical or chemical properties between mirror-image molecules. Several complementary approaches have been developed to achieve efficient enantiomeric resolution.

Crystallization with chiral acids represents a traditional but effective resolution methodology [9] [10]. This approach utilizes tartaric acid derivatives and other chiral carboxylic acids to form diastereomeric salts with opposite enantiomers of 2-phenylcyclohexanol. The resulting diastereomers exhibit different solubilities, enabling separation through selective crystallization. This method typically achieves 80-90% enantiomeric excess with yields of 35-45% per enantiomer. The technique offers high scalability and low cost, making it attractive for industrial applications despite moderate environmental impact due to solvent usage.

Enzymatic kinetic resolution has emerged as a sophisticated and environmentally friendly approach [7] [1] [11]. Various lipase enzymes from different biological sources demonstrate remarkable selectivity in catalyzing the esterification or hydrolysis of one enantiomer while leaving the other unchanged. This method achieves exceptional efficiency with greater than 95% enantiomeric excess and yields of 40-50% per enantiomer. The moderate scalability and cost, combined with low environmental impact, make enzymatic resolution particularly attractive for pharmaceutical applications where high enantiopurity is essential.

Chromatographic separation using chiral stationary phases provides the highest resolution efficiency, achieving greater than 99% enantiomeric excess [9] [10]. This method employs specialized column materials containing chiral selectors that interact differently with each enantiomer, enabling their separation through differential retention times. While this approach offers exceptional selectivity and yields of 45-50% per enantiomer, the low scalability and high cost limit its application primarily to analytical and small-scale preparative work.

Diastereomeric salt formation with classical resolving agents such as brucine and strychnine provides a well-established alternative resolution method [12]. This approach achieves 85-95% enantiomeric excess with yields of 30-40% per enantiomer. The high scalability and low cost make this method suitable for large-scale applications, though environmental considerations regarding the toxicity of some resolving agents must be carefully managed.

Purity

XLogP3

Exact Mass

Boiling Point

Appearance

Storage

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

1444-64-0